molecular formula C8H7F2NS B13616900 2-(2,3-Difluorophenyl)ethanethioamide

2-(2,3-Difluorophenyl)ethanethioamide

Cat. No.: B13616900
M. Wt: 187.21 g/mol
InChI Key: JIJZZDOYBFYJPB-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)ethanethioamide is an organic compound characterized by the presence of two fluorine atoms on a phenyl ring and an ethanethioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)ethanethioamide typically involves the reaction of 2,3-difluoroaniline with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet industrial demands, ensuring that the compound is produced efficiently and cost-effectively. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,3-Difluorophenyl)ethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Difluorophenyl)ethanethioamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to other similar compounds .

Properties

Molecular Formula

C8H7F2NS

Molecular Weight

187.21 g/mol

IUPAC Name

2-(2,3-difluorophenyl)ethanethioamide

InChI

InChI=1S/C8H7F2NS/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H2,11,12)

InChI Key

JIJZZDOYBFYJPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CC(=S)N

Origin of Product

United States

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